2-(Cyclopent-2-en-1-yl)propanoic acid

Catalog No.
S15026848
CAS No.
76337-97-8
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclopent-2-en-1-yl)propanoic acid

CAS Number

76337-97-8

Product Name

2-(Cyclopent-2-en-1-yl)propanoic acid

IUPAC Name

2-cyclopent-2-en-1-ylpropanoic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h2,4,6-7H,3,5H2,1H3,(H,9,10)

InChI Key

PKQZHWWVQJMLLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC=C1)C(=O)O

2-(Cyclopent-2-en-1-yl)propanoic acid is an organic compound characterized by a cyclopentene ring attached to a propanoic acid moiety. Its molecular formula is C8H12O2C_8H_{12}O_2, and it has a molecular weight of approximately 140.18 g/mol. The compound features a double bond in the cyclopentene ring, which contributes to its reactivity and potential biological activity. This compound is notable for its unique structure, which combines features of both cyclic and acyclic compounds, leading to distinct chemical properties.

  • Oxidation: This compound can be oxidized to form various products, including epoxides or diols, particularly at the cyclopentene ring. Common oxidizing agents include m-chloroperbenzoic acid for epoxidation and potassium permanganate for more extensive oxidation reactions.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives. This process typically involves reagents like alkyl halides under basic conditions.

Research indicates that 2-(Cyclopent-2-en-1-yl)propanoic acid may exhibit biological activities relevant to medicinal chemistry. It has been investigated for its potential roles in enzyme inhibition and modulation of protein interactions. The unique structure of the cyclopentene ring may contribute to its ability to interact with biological targets, making it a candidate for further studies in pharmacology and biochemistry .

The synthesis of 2-(Cyclopent-2-en-1-yl)propanoic acid can be achieved through various methods:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between a diene and a dienophile, leading to the formation of the cyclopentene ring.
  • Reductive Amination: The introduction of the amino group can be accomplished through reductive amination using suitable precursors like aldehydes or ketones in the presence of a reducing agent.
  • Industrial Production: Large-scale synthesis may utilize automated reactors and continuous flow processes to optimize yield and purity, minimizing by-products during production .

2-(Cyclopent-2-en-1-yl)propanoic acid has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Biology: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties .
  • Material Science: It may be utilized in developing novel materials due to its unique structural properties.

The mechanism of action of 2-(Cyclopent-2-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways. Understanding these interactions is crucial for exploring its therapeutic potential and optimizing its applications in research and industry .

When comparing 2-(Cyclopent-2-en-1-yl)propanoic acid with similar compounds, several notable derivatives emerge:

Compound NameStructural FeaturesUnique Properties
2-Amino-3-cyclopentenylpropanoic acidContains an amino group along with cyclopentenePotential enzyme inhibition properties
Cyclohexene derivativesCyclohexene ring instead of cyclopenteneDifferent reactivity due to larger ring structure
3-Methylcyclopentene propanoic acidMethyl substitution on the cyclopentene ringAltered sterics affecting reactivity

The uniqueness of 2-(Cyclopent-2-en-1-yl)propanoic acid lies in its combination of a cyclopentene ring with an acyclic propanoic acid backbone, which imparts distinct chemical and biological properties compared to other derivatives. This structural combination enhances its potential utility in various scientific applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

140.083729621 g/mol

Monoisotopic Mass

140.083729621 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

Explore Compound Types